2-Amino-N-(1-phenylpropyl)acetamide hydrochloride

Description

BenchChem offers high-quality 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(1-phenylpropyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOFZFUGECNXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-N-(1-phenylpropyl)acetamide Hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 2-aminoacetamides represent a significant class of compounds in medicinal chemistry and drug development, often serving as key intermediates or possessing inherent biological activity.[1] Their physicochemical properties are paramount, governing their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation and stability. This guide delineates the critical physicochemical parameters of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride and provides robust, field-proven methodologies for their empirical determination.

Part 1: Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its molecular structure and key identifiers. For the compound , these are:

-

Molecular Formula: C₁₁H₁₇ClN₂O

-

Molecular Weight: 228.72 g/mol

-

IUPAC Name: 2-amino-N-(1-phenylpropyl)acetamide;hydrochloride

-

CAS Number: While a specific CAS number for the hydrochloride salt is not readily found, the free base, 2-amino-N-(1-phenylpropyl)acetamide, has the molecular formula C₁₁H₁₆N₂O.[2]

The structural attributes of this molecule, namely the presence of a primary amine, a secondary amide, a phenyl ring, and a propyl chain, are the primary determinants of its physicochemical behavior.

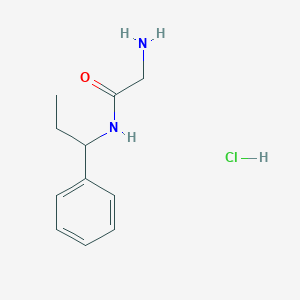

Caption: Chemical structure of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride.

Part 2: Core Physicochemical Properties

The following table summarizes the key physicochemical properties of interest for a compound like 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride. The values are presented as "To Be Determined (TBD)" to emphasize the necessity of empirical measurement.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Melting Point (°C) | TBD | Purity assessment and solid-state stability.[3] |

| Aqueous Solubility (mg/mL) | TBD | Bioavailability, dissolution rate, and formulation design.[4][5][6] |

| pKa | TBD | Ionization state at physiological pH, influencing solubility and permeability.[7][8][9] |

| LogP (Octanol/Water Partition Coefficient) | Predicted: 1.1 (for free base)[2] | Lipophilicity, membrane permeability, and protein binding. |

| Appearance | TBD | General quality control and identification. |

Part 3: Experimental Protocols for Physicochemical Characterization

Melting Point Determination

Rationale: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3] For a hydrochloride salt, the melting point can also be an indicator of the stability of the salt form.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A rapid heating run is performed to determine the approximate melting range.

-

A second, slower determination is conducted with a fresh sample, heating at a rate of 1-2°C per minute near the expected melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor for its oral bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility to classify drugs and determine the potential for biowaivers.[4][5][6] As a hydrochloride salt, 2-Amino-N-(1-phenylpropyl)acetamide is expected to have higher aqueous solubility compared to its free base, particularly at lower pH values.

Methodology: Equilibrium Shake-Flask Method

-

Media Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.

-

Sample Preparation: Add an excess of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride to each buffer in separate, sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Sample Analysis:

-

Filter the samples to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Reporting: Report the solubility in mg/mL at each pH.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

Rationale: The pKa values of a molecule dictate its ionization state at a given pH. For 2-Amino-N-(1-phenylpropyl)acetamide, the primary amine will be protonated at low pH, and the degree of ionization will change as the pH increases. This has a profound impact on solubility, permeability, and receptor binding.[7][8][9]

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a known amount of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride in a known volume of water or a suitable co-solvent system.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. For a molecule with multiple ionizable groups, multiple inflection points will be observed.

-

-

Software Analysis: Specialized software can be used to analyze the titration data and determine the pKa values more accurately.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Part 4: Conclusion

The physicochemical properties of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride are fundamental to its development as a potential therapeutic agent or chemical intermediate. While specific experimental data for this molecule is not currently widespread, this guide provides a robust framework for its comprehensive characterization. By following the outlined experimental protocols, researchers can generate the necessary data to understand its behavior, optimize its use, and ensure its quality and performance. The principles and methodologies described are broadly applicable to the wider class of N-substituted 2-aminoacetamides, providing a valuable resource for scientists in the field.

References

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

Krieger, S., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 585-590. Retrieved from [Link]

-

Ribeiro, A. J., et al. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry B, 117(33), 9578-9586. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 91(7), 1083-1090. Retrieved from [Link]

-

SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-n-(1-phenylpropyl)acetamide hydrochloride (C11H16N2O). Retrieved from [Link]

-

University of South Alabama. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

African Scientist Journal. (n.d.). Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-. Retrieved from [Link]

-

American Elements. (n.d.). 2-amino-N-(2-ethylphenyl)acetamide hydrochloride | CAS 1049746-19-1. Retrieved from [Link]

-

US EPA. (2026, February 11). Acetamide, 2-amino-N-phenyl-, monohydrochloride - Substance Details - SRS. Retrieved from [Link]

-

Wikipedia. (n.d.). Protein pKa calculations. Retrieved from [Link]

-

Slideshare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - 2-amino-n-(1-phenylpropyl)acetamide hydrochloride (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 3. athabascau.ca [athabascau.ca]

- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. raytor.com [raytor.com]

- 7. scribd.com [scribd.com]

- 8. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 2-Amino-N-(1-phenylpropyl)acetamide Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride. The following sections detail the integrated application of modern analytical techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section is designed to not only present the expected data but also to explain the rationale behind the experimental approach, ensuring a self-validating and scientifically rigorous process. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the methodologies for characterizing small molecule drug candidates.

Introduction

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride is a small organic molecule with potential applications in pharmaceutical development. Its structure, comprising a primary amine, a secondary amide, and a phenylpropyl moiety, presents a unique set of analytical challenges. Accurate structural confirmation is a critical step in the drug development pipeline, ensuring compound identity, purity, and stability. This guide outlines a multi-faceted analytical approach to unambiguously determine the structure of this compound.

The hydrochloride salt form of the molecule is often utilized to improve its water solubility and bioavailability[1]. The presence of the hydrochloride salt has a distinct impact on the spectral data, which will be discussed in the relevant sections.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-Amino-N-(1-phenylpropyl)acetamide, is presented in Table 1. These properties are predicted based on its chemical structure and are essential for designing appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [2] |

| Monoisotopic Mass | 192.1263 g/mol | [2] |

| XlogP (predicted) | 1.1 | [2] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 |

Analytical Workflow for Structural Elucidation

The structural elucidation of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride relies on the synergistic use of multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a confident and complete characterization of the molecule. The overall workflow is depicted in the diagram below.

Caption: A flowchart illustrating the integrated analytical workflow for the structural elucidation of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is the first-line technique for determining the molecular weight and elemental composition of a compound.

Expected Data

For 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride, electrospray ionization (ESI) in positive ion mode is the preferred method, as the amine group is readily protonated. The expected m/z values for the protonated molecule and its adducts are summarized in Table 2.

| Adduct | m/z (predicted) | Source |

| [M+H]⁺ | 193.13355 | [2] |

| [M+Na]⁺ | 215.11549 | [2] |

| [M+NH₄]⁺ | 210.16009 | [2] |

| [M+K]⁺ | 231.08943 | [2] |

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information through the analysis of its fragmentation pattern. Key expected fragment ions are listed in Table 3.

| m/z (predicted) | Fragment Structure | Description |

| 176.10 | [M+H-NH₃]⁺ | Loss of ammonia from the primary amine. |

| 148.09 | [C₉H₁₂NO]⁺ | Cleavage of the C-C bond between the chiral center and the ethyl group. |

| 105.07 | [C₈H₉]⁺ | Benzylic cleavage. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment for phenylalkyl compounds. |

Experimental Protocol

-

Sample Preparation: Dissolve approximately 1 mg of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an ESI source[3].

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra in positive ion mode over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the most abundant precursor ion (expected to be [M+H]⁺ at m/z 193.13).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Data

The FTIR spectrum of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride is expected to show characteristic absorption bands for the amine hydrochloride, amide, and aromatic functional groups. The expected vibrational frequencies are summarized in Table 4.

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Reference |

| 3200-2800 | R-NH₃⁺ | N-H stretch (amine hydrochloride) | [1] |

| ~3300 | N-H | N-H stretch (secondary amide) | |

| ~1650 | C=O | C=O stretch (Amide I) | [4] |

| ~1550 | N-H | N-H bend (Amide II) | [4] |

| 3100-3000 | C-H | Aromatic C-H stretch | [4] |

| 1600, 1450 | C=C | Aromatic C=C stretch | [4] |

| 750-700, ~690 | C-H | Aromatic C-H out-of-plane bend (monosubstituted) |

Experimental Protocol

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expected Data

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized in Table 5.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2-7.4 | Multiplet | 5H |

| Amide N-H | ~8.0 | Doublet | 1H |

| CH-N (chiral center) | ~4.5 | Multiplet | 1H |

| CH₂-NH₂ | ~3.8 | Singlet (broad) | 2H |

| NH₃⁺ | ~8.5 | Singlet (broad) | 3H |

| CH₂ (ethyl) | ~1.8 | Multiplet | 2H |

| CH₃ (ethyl) | ~0.9 | Triplet | 3H |

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for each unique carbon atom. The predicted chemical shifts are summarized in Table 6.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | ~170 |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | 125-129 |

| CH-N (chiral center) | ~55 |

| CH₂-NH₂ | ~45 |

| CH₂ (ethyl) | ~25 |

| CH₃ (ethyl) | ~10 |

Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O)[5].

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations.

-

X-ray Crystallography

For a definitive and unambiguous structural determination, single-crystal X-ray diffraction is the gold standard, provided that a suitable single crystal can be grown. This technique provides the precise three-dimensional arrangement of atoms in the solid state, including the absolute stereochemistry if the molecule is chiral.

Potential Insights

-

Unambiguous Connectivity: Confirms the bonding arrangement of all atoms.

-

Stereochemistry: Determines the absolute configuration of the chiral center.

-

Conformation: Reveals the preferred conformation of the molecule in the solid state.

-

Intermolecular Interactions: Shows how the molecules pack in the crystal lattice and identifies hydrogen bonding and other non-covalent interactions[6][7].

Experimental Protocol

-

Crystallization: Grow single crystals of the compound, which can be a trial-and-error process involving various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Use a single-crystal X-ray diffractometer to collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion)[6].

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters[7].

-

Conclusion

The structural elucidation of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride requires a systematic and integrated analytical approach. By combining the data from mass spectrometry, FTIR spectroscopy, and NMR spectroscopy, a confident structural assignment can be made. For absolute and unambiguous proof of structure, single-crystal X-ray crystallography is the ultimate method. The protocols and expected data presented in this guide provide a robust framework for the successful characterization of this and similar small molecules.

References

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Retrieved from [Link]

-

Scribd. (n.d.). Heat Stable Amine Salts Testing Method. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-n-(1-phenylpropyl)acetamide hydrochloride (C11H16N2O). Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and characterization of new 2-(alkylamino)acetamides. Retrieved from [Link]

-

PMC. (2026, January 27). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-. Retrieved from [Link]

-

NIH. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylpropylamino)-1-phenyl-1- propanol HCl (1d). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

-

PMC. (n.d.). 2-{amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

PMC. (2013, May 1). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2014, April 28). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-{amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(1,1'-biphenyl)-2-yl-. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Acetamide, 2-amino-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, 2-amino-2-(o-hydroxyphenyl)-2-phenyl-. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. PubChemLite - 2-amino-n-(1-phenylpropyl)acetamide hydrochloride (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-2-Cyano-N-(1-phenylethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride.

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride

Abstract

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride is a compound of interest for which the direct pharmacological profile is not extensively documented in publicly available literature. However, by examining structurally analogous compounds, we can infer and propose potential therapeutic targets that warrant investigation. This guide synthesizes preclinical data from related acetamide derivatives to build a scientifically grounded hypothesis for the mechanism of action of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride. We will explore the GABA-A receptor and the NMDA receptor as primary potential targets, detailing the rationale for their consideration and outlining robust experimental workflows for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and similar molecules.

Introduction: Unveiling Therapeutic Potential Through Structural Analogy

The exploration of novel chemical entities for therapeutic intervention is a cornerstone of drug discovery. While 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride itself has a limited footprint in scientific literature[1], its core structure is shared by compounds with well-defined pharmacological activities. This guide leverages the principle of structural analogy to postulate and investigate potential therapeutic targets. Notably, the acetamide scaffold is present in molecules demonstrating significant activity at key central nervous system (CNS) receptors.

Our investigation will focus on two high-probability targets: the γ-aminobutyric acid type A (GABA-A) receptor, based on the activity of the anxiolytic agent Fasiplon[2][3][4][5], and the N-methyl-D-aspartate (NMDA) receptor, drawing from the neuroprotective and anticonvulsant profile of FPL 13950[6][7]. By dissecting the established mechanisms of these related compounds, we can design a logical and efficient path forward for characterizing 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride.

Primary Target Candidate: The GABA-A Receptor - A Gateway to Anxiolysis

The GABA-A receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the CNS.[2] Its modulation is a clinically validated strategy for treating anxiety and sleep disorders.

Rationale for GABA-A Receptor Targeting

The nonbenzodiazepine anxiolytic Fasiplon, which belongs to the imidazopyrimidine class, exerts its therapeutic effects by acting as a partial agonist at the benzodiazepine site of the GABA-A receptor.[3][5][8] This positive allosteric modulation enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which produces an inhibitory effect on neurotransmission.[2][4] Given the structural similarities, it is plausible that 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride may also interact with the GABA-A receptor.

Proposed Experimental Workflow for Target Validation

To ascertain whether 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride modulates the GABA-A receptor, a multi-tiered experimental approach is recommended.

Caption: Experimental workflow for GABA-A receptor target validation.

-

Objective: To determine if the compound binds to the benzodiazepine site on the GABA-A receptor.

-

Protocol:

-

Prepare synaptic membrane fractions from rodent cerebral cortex.

-

Incubate the membrane preparation with a radiolabeled ligand specific for the benzodiazepine site, such as [³H]flumazenil.

-

Add varying concentrations of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.

-

-

Objective: To characterize the functional effect of the compound on GABA-A receptor activity.

-

Protocol:

-

Use whole-cell patch-clamp recordings on cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.

-

Apply a submaximal concentration of GABA to elicit a baseline chloride current.

-

Co-apply varying concentrations of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride with GABA.

-

Measure the potentiation of the GABA-induced current.

-

Determine the EC50 (half-maximal effective concentration) to quantify the compound's potency as a positive allosteric modulator.

-

Data Interpretation

| Parameter | Description | Implication of a Positive Result |

| Ki (nM) | Inhibition constant from binding assay. Lower values indicate higher affinity. | Direct interaction with the GABA-A receptor. |

| EC50 (µM) | Concentration for 50% maximal potentiation of GABA current. | Functional modulation of the receptor. |

| Increased time in open arms (EPM) | A measure of anxiolytic effect in the Elevated Plus Maze. | In vivo anxiolytic-like activity. |

| Minimal effect on latency to fall (Rotarod) | Indicates a lack of sedative or motor-impairing side effects. | Favorable side-effect profile. |

Secondary Target Candidate: The NMDA Receptor - A Locus for Neuroprotection

The NMDA receptor, an ionotropic glutamate receptor, plays a critical role in synaptic plasticity and memory function. However, its overactivation is implicated in excitotoxicity and neuronal cell death in various neurological disorders.

Rationale for NMDA Receptor Targeting

The structurally related compound, 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), has demonstrated neuroprotective effects in animal models of hypoxia and global ischemia.[6] These effects are attributed to its activity as a weak uncompetitive antagonist of the NMDA receptor.[6] FPL 13950 has also shown anticonvulsant properties, particularly against seizures induced by NMDA.[7] This precedent suggests that 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride could share this mechanism of action.

Proposed Experimental Workflow for Target Validation

Investigating the potential interaction with the NMDA receptor requires a distinct set of assays focused on glutamate-mediated neuronal activity.

Caption: Experimental workflow for NMDA receptor target validation.

-

Objective: To determine if the compound can inhibit NMDA receptor-mediated calcium entry into neurons.

-

Protocol:

-

Culture primary cortical neurons and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Establish a baseline fluorescence reading.

-

Stimulate the neurons with NMDA and glycine (a co-agonist) to induce calcium influx.

-

In parallel experiments, pre-incubate the neurons with varying concentrations of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride before NMDA/glycine stimulation.

-

Measure the change in intracellular calcium concentration via fluorescence.

-

Calculate the IC50 (half-maximal inhibitory concentration) for the reduction of the NMDA-induced calcium signal.

-

-

Objective: To assess the neuroprotective potential of the compound in a disease-relevant model.

-

Protocol:

-

Induce transient global cerebral ischemia in rodents (e.g., via four-vessel occlusion).

-

Administer 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride at a predetermined time point post-ischemia.

-

After a recovery period, perform histological analysis of the brain, focusing on vulnerable regions like the CA1 hippocampus.

-

Quantify neuronal survival in treated versus vehicle control groups.

-

Other Potential Therapeutic Avenues

While the GABA-A and NMDA receptors represent the most probable targets, the broader class of acetamide derivatives has been associated with other biological activities. For instance, certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as inhibitors of Factor VIIa for anticoagulant activity.[9] Additionally, various acetamide derivatives have been synthesized and tested for antioxidant, anti-inflammatory, and broader anticonvulsant effects.[10][11][12] Should investigations into the primary targets prove inconclusive, these alternative pathways may warrant exploratory screening.

Conclusion and Future Directions

This guide provides a structured and scientifically-grounded framework for elucidating the therapeutic targets of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride. By leveraging data from structurally related compounds, we have identified the GABA-A and NMDA receptors as high-priority candidates for investigation. The proposed experimental workflows offer a clear path to validate these hypotheses, from initial in vitro binding and functional assays to in vivo models of disease.

Successful characterization of the compound's activity at either of these targets would open distinct therapeutic avenues: GABA-A receptor modulation for anxiety and sleep disorders, and NMDA receptor antagonism for neurodegenerative conditions and epilepsy. The future of this compound in drug development is contingent on the rigorous execution of these and subsequent preclinical studies to define its pharmacological profile, efficacy, and safety.

References

-

FASIPLON - Inxight Drugs. National Center for Advancing Translational Sciences. Available at: [Link]

-

Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. Available at: [Link]

-

2-amino-n-(1-phenylpropyl)acetamide hydrochloride (C11H16N2O). PubChemLite. Available at: [Link]

-

Fasiplon | C13H15N5O2 | CID 208954. PubChem. Available at: [Link]

-

Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. PubMed. Available at: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available at: [Link]

-

Acetamide, 2-amino-N-phenyl-, monohydrochloride - Substance Details. US EPA. Available at: [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

Sources

- 1. PubChemLite - 2-amino-n-(1-phenylpropyl)acetamide hydrochloride (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FASIPLON [drugs.ncats.io]

- 9. ijper.org [ijper.org]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

Introduction: Situating 2-Amino-N-(1-phenylpropyl)acetamide in the Pharmacological Landscape

An In-depth Technical Guide to the Synthesis, Pharmacology, and Analysis of 2-Amino-N-(1-phenylpropyl)acetamide and its Analogs

Executive Summary:

This technical guide provides a comprehensive literature review of the chemical space surrounding 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride. While literature on this specific molecule is sparse, its structural motifs are present in several classes of pharmacologically active compounds. By examining these analogs, we can infer the potential synthetic routes, biological targets, and analytical methodologies applicable to the title compound. This paper delves into the well-documented structure-activity relationships (SAR) of N-substituted phenethylamines, the neuroprotective and anticonvulsant properties of related acetamides, and other potential bioactivities. Detailed protocols for synthesis and analysis are provided, underpinned by a discussion of the causal science, to equip researchers and drug development professionals with a foundational understanding of this compound class.

The 2-Amino-N-(1-phenylpropyl)acetamide scaffold represents a fascinating intersection of two key pharmacophores: a phenethylamine-like backbone and a flexible amino-acetamide group. While direct research on this specific hydrochloride salt is not prevalent in public-domain literature[1], its constituent parts are hallmarks of molecules with significant biological effects.

-

The N-Arylalkyl Moiety: The N-(1-phenylpropyl) group is a close analog of the N-benzyl group. In the realm of phenethylamine chemistry, the addition of an N-benzyl moiety is known to dramatically increase affinity and functional activity at serotonin 5-HT2A receptors, transforming parent compounds into ligands with subnanomolar potencies.[2][3][4] This suggests that the title compound could possess significant serotonergic activity.

-

The Amino-Acetamide Core: This functional group is present in a variety of approved drugs and clinical candidates. For instance, lacosamide is an anticonvulsant that contains a chain amide bond, and other acetamide derivatives have been explored for analgesic, anti-inflammatory, and anticoagulant properties.[5][6][7][8] Notably, the structurally related compound 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) has been investigated for anticonvulsant and neuroprotective effects via antagonism of the NMDA receptor.[9][10]

This guide will, therefore, construct a profile for 2-Amino-N-(1-phenylpropyl)acetamide by systematically reviewing the synthesis, structure-activity relationships, and analytical workflows of these informative analogs.

Synthetic Pathways to N-Substituted Aminoacetamides

The synthesis of this class of compounds is versatile, with several established routes that can be adapted based on the availability of starting materials and desired scale. The two most common approaches are nucleophilic substitution on an activated acetyl group and reductive amination.

Pathway A: Acylation and Nucleophilic Substitution

This robust, two-step method is widely applicable for generating a variety of N-substituted 2-aminoacetamides.[11]

-

Step 1: Synthesis of the 2-Chloro-N-arylalkyl-acetamide Intermediate. An arylalkylamine (in this case, 1-phenylpropylamine) is acylated using chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.

-

Step 2: Nucleophilic Substitution with Ammonia. The resulting 2-chloro-N-(1-phenylpropyl)acetamide is then treated with a source of ammonia (e.g., aqueous or alcoholic ammonia) to displace the chloride and form the primary amine. Subsequent treatment with HCl yields the hydrochloride salt.

Detailed Protocol: Two-Step Synthesis via Nucleophilic Substitution

Part 1: Synthesis of 2-Chloro-N-(1-phenylpropyl)acetamide

-

Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1-phenylpropylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[12]

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Part 2: Amination and Salt Formation

-

Amination: Dissolve the purified 2-chloro-N-(1-phenylpropyl)acetamide (1.0 eq) in a sealed vessel with a solution of ammonia in methanol (e.g., 7N).

-

Reaction: Heat the mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Isolation: Cool the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ammonia salts.

-

Salt Formation: Dry the organic layer and bubble dry HCl gas through it, or add a solution of HCl in isopropanol, until precipitation is complete. Filter the resulting solid and wash with cold diethyl ether to yield 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride.

Pathway B: Reductive Amination

This pathway is particularly relevant for analogs derived from phenethylamines, where an N-benzyl group is introduced. It involves the reaction of a primary amine with an aldehyde to form an imine, which is subsequently reduced in situ.[3]

Diagram: General Synthetic Workflows

Caption: Key synthetic routes to the target scaffold and its analogs.

Pharmacological Profile of Structural Analogs

The predicted pharmacology of 2-Amino-N-(1-phenylpropyl)acetamide is best understood by examining its more extensively studied relatives.

Serotonergic Activity: The N-Benzylphenethylamine Precedent

The most profound insights come from the "NBOMe" class of compounds, which are N-benzyl derivatives of 2,5-dimethoxyphenethylamines.[3][4]

-

Mechanism of Action: These compounds are potent partial agonists of the serotonin 5-HT2A receptor. Their characteristic effects are mediated by the activation of this Gq-coupled protein, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling.[4]

-

Structure-Activity Relationship (SAR):

-

N-Substitution: Simple N-alkylation (methyl, ethyl) of phenethylamines typically reduces 5-HT2A activity. However, the introduction of a larger N-benzyl group dramatically increases both binding affinity and functional potency, often by orders of magnitude.[2][3]

-

Substituents on the N-Benzyl Ring: A 2-methoxy or 2-hydroxy substituent on the N-benzyl ring is often optimal for high potency.[2]

-

Phenethylamine Ring Substituents: The 4-position on the phenethylamine ring is sensitive to substitution. Small, lipophilic groups like halogens (Br, I) or alkyl groups tend to increase affinity, while hydrogen-bond donors (OH, NH2) decrease it.[2]

-

Given this, it is plausible that 2-Amino-N-(1-phenylpropyl)acetamide could act as a ligand at 5-HT2A receptors. The replacement of the N-benzyl group with an N-(1-phenylpropyl) group maintains the critical arylalkyl feature, though its precise influence on affinity and efficacy would require experimental validation.

Diagram: 5-HT2A Receptor Signaling Cascade

Caption: Gq signaling cascade activated by 5-HT2A receptor agonists.

Anticonvulsant and Neuroprotective Activity: The FPL 13950 Precedent

A different therapeutic profile is suggested by the analog 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950). This compound has demonstrated:

-

Anticonvulsant Efficacy: Good oral efficacy in preventing seizures in maximal electroshock models in rodents.[9]

-

Neuroprotective Actions: Protection of vulnerable CA1 hippocampal neurons from damage following global ischemia in both rat and dog models.[10]

-

Mechanism of Action: It is a weak, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10]

This suggests that the core 2-amino-acetamide structure, when combined with specific N-arylalkyl groups, can confer activity within the central nervous system that is distinct from the serotonergic profile.

Data Summary of Analog Activities

| Compound Class/Analog | Core Structure | Primary Biological Target(s) | Key SAR Feature | Resulting Activity |

| N-Benzylphenethylamines | Phenethylamine | 5-HT2A, 5-HT2C Receptors[2][13] | N-benzyl group dramatically increases affinity over N-alkyl.[2][4] | Potent Psychedelic/Hallucinogenic |

| FPL 13950 | 2-Amino-Acetamide | NMDA Receptor (weak antagonist)[10] | N-(1,2-diphenylethyl) group. | Anticonvulsant, Neuroprotective[9][10] |

| N-phenyl-2-(phenyl-amino) acetamides | 2-Amino-Acetamide | Factor VIIa[8] | N-phenyl-2-(phenyl-amino) scaffold. | Anticoagulant[8] |

| General Acetamides | Acetamide | Various (e.g., microbial enzymes, COX)[7][14] | Highly variable based on substitution. | Antimicrobial, Analgesic[7][14] |

Analytical and Characterization Workflow

The characterization of a novel compound like 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride follows a standard workflow to confirm its identity, purity, and profile.

Diagram: Characterization Workflow

Sources

- 1. PubChemLite - 2-amino-n-(1-phenylpropyl)acetamide hydrochloride (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. umpir.ump.edu.my [umpir.ump.edu.my]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-Amino-N-(1-phenylpropyl)acetamide Hydrochloride

A Senior Application Scientist's Perspective on Characterizing a Novel Acetamide Derivative with Potential Neurological Activity

Introduction: Unveiling the Therapeutic Potential of a Novel Acetamide

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride is a novel acetamide derivative. While direct in vitro studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other pharmacologically active acetamides suggests a strong potential for activity within the central nervous system. Specifically, the compound 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) has demonstrated both anticonvulsant and neuroprotective properties, acting as a weak uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1][2].

This guide, therefore, provides a comprehensive framework for the in vitro characterization of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride, with a primary focus on elucidating its potential anticonvulsant and neuroprotective activities. The methodologies outlined herein are designed to be robust, self-validating, and grounded in established scientific principles, providing researchers, scientists, and drug development professionals with a practical roadmap for investigation.

Part 1: Investigating Potential Anticonvulsant Activity

A key starting point for characterizing a novel compound with suspected neurological activity is to assess its ability to modulate neuronal excitability. In vitro models of seizures provide a controlled environment to dissect the compound's mechanism of action.

Rationale for Experimental Approach

The primary hypothesis is that 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride may possess anticonvulsant properties by modulating ion channel function or synaptic transmission. To test this, we will utilize organotypic hippocampal slice cultures, a well-established ex vivo model that preserves the complex neuronal circuitry of the hippocampus, a brain region critically involved in seizure generation and propagation[3].

Experimental Workflow for Anticonvulsant Screening

The following workflow outlines the key steps for assessing the anticonvulsant efficacy of the test compound.

Caption: Workflow for in vitro anticonvulsant activity screening.

Detailed Experimental Protocol: Hippocampal Slice Assay

-

Hippocampal Slice Preparation:

-

Sacrifice juvenile rodents (e.g., Wistar rats) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Rapidly dissect the hippocampi in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare 400-450 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface chamber and allow them to equilibrate for at least 1 hour, perfused with oxygenated aCSF at 32°C.

-

-

Induction of Epileptiform Activity:

-

Induce seizure-like events (SLEs) by perfusing the slices with aCSF containing a pro-convulsant agent. A common and effective choice is 4-aminopyridine (4-AP), which blocks voltage-gated potassium channels, leading to neuronal hyperexcitability[4]. Alternatively, a high-potassium aCSF solution can be used to induce epileptiform discharges[5].

-

Record baseline extracellular field potentials from the CA1 or CA3 pyramidal cell layer using glass microelectrodes for at least 20 minutes to ensure stable SLEs.

-

-

Compound Application and Recording:

-

Prepare a stock solution of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride in a suitable vehicle (e.g., water or DMSO).

-

Apply the compound to the perfusion medium at various concentrations to determine a dose-response relationship.

-

Record the effects of the compound on the frequency, duration, and amplitude of the SLEs for at least 30 minutes at each concentration.

-

Include a vehicle control to ensure that the solvent does not affect neuronal activity.

-

-

Data Analysis:

-

Analyze the recorded electrophysiological data to quantify the changes in SLE parameters before and after compound application.

-

A significant reduction in the frequency or duration of SLEs would indicate potential anticonvulsant activity[4].

-

Expected Outcomes and Interpretation

| Parameter | Expected Outcome with Active Compound | Interpretation |

| Frequency of Seizure-Like Events | Dose-dependent decrease | Indicates an inhibitory effect on seizure initiation. |

| Duration of Seizure-Like Events | Dose-dependent decrease | Suggests an ability to terminate ongoing seizure activity. |

| Amplitude of Seizure-Like Events | Variable, may decrease | Reflects changes in the synchrony of neuronal firing. |

A positive result in this assay would provide strong evidence for the anticonvulsant potential of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride and justify further investigation into its mechanism of action, such as patch-clamp studies to examine its effects on specific ion channels.

Part 2: Assessing Potential Neuroprotective Effects

Given the link between excitotoxicity and neuronal damage in conditions like epilepsy and stroke, it is crucial to investigate the potential neuroprotective properties of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride.

Rationale for Experimental Approach

The central hypothesis is that the compound may protect neurons from damage induced by excitotoxic insults or oxidative stress. We will employ primary neuronal cultures or immortalized neuronal cell lines, which offer a high-throughput and controlled environment for assessing neuroprotection[6][7].

Experimental Workflow for Neuroprotection Assays

The following workflow illustrates the process of evaluating the neuroprotective capacity of the test compound.

Caption: Workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

-

Cell Culture:

-

Culture primary cortical or hippocampal neurons from embryonic rodents or use a human neuroblastoma cell line such as SH-SY5Y, which can be differentiated into a neuronal phenotype.

-

Plate the cells in multi-well plates and allow them to adhere and differentiate.

-

-

Compound Treatment and Induction of Neurotoxicity:

-

Pre-treat the cells with various concentrations of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride for a specified period (e.g., 1-24 hours).

-

Induce neurotoxicity by exposing the cells to a neurotoxic agent. Common choices include:

-

Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with the compound alone.

-

-

Assessment of Neuroprotection:

-

Cell Viability Assays:

-

MTT Assay: Measures the metabolic activity of viable cells. A higher absorbance indicates greater cell viability.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium. A lower LDH release in compound-treated wells compared to toxin-only wells indicates neuroprotection.

-

-

Neurite Outgrowth Assay:

-

Following treatment, fix and stain the cells for neuronal markers (e.g., β-III tubulin).

-

Capture images using high-content microscopy and analyze neurite length and branching using appropriate software. Neuroprotection would be indicated by the preservation of neurite networks in the presence of the neurotoxin[8][9].

-

-

Apoptosis Assays:

-

Measure the activity of key apoptotic enzymes like caspase-3. A reduction in caspase-3 activity would suggest an anti-apoptotic mechanism of neuroprotection.

-

-

Expected Outcomes and Data Interpretation

| Assay | Expected Outcome with Active Compound | Interpretation |

| MTT Assay | Increased cell viability compared to toxin-alone group | Indicates protection against metabolic dysfunction and cell death. |

| LDH Assay | Decreased LDH release compared to toxin-alone group | Suggests preservation of cell membrane integrity. |

| Neurite Outgrowth | Preservation of neurite length and complexity | Indicates protection against neuronal atrophy and synaptic loss. |

| Caspase-3 Activity | Reduced activity compared to toxin-alone group | Suggests inhibition of the apoptotic cell death pathway. |

Positive results in these assays would strongly suggest that 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride possesses neuroprotective properties.

Part 3: Elucidating the Mechanism of Action

Should the initial screening assays yield positive results, the next logical step is to investigate the underlying molecular mechanisms.

Potential Molecular Targets

Based on the activity of the structurally similar FPL 13950, key molecular targets to investigate include:

-

NMDA Receptors: Evaluate the compound's ability to inhibit NMDA receptor-mediated calcium influx using calcium imaging techniques (e.g., with Fura-2 AM) or electrophysiological recordings in response to NMDA application.

-

Voltage-Gated Sodium and Calcium Channels: Utilize patch-clamp electrophysiology to assess the compound's effects on the function of these channels, which are critical for regulating neuronal excitability[10].

-

GABA-A Receptors: Investigate potential modulation of GABAergic inhibition, as many anticonvulsants act by enhancing the function of GABA-A receptors.

Signaling Pathway Analysis

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a neuroprotective compound.

Caption: Hypothetical neuroprotective signaling pathway.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded framework for the in vitro characterization of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride. By systematically evaluating its potential anticonvulsant and neuroprotective activities, and subsequently dissecting its mechanism of action, researchers can effectively unveil the therapeutic potential of this novel compound. The integration of robust experimental protocols, clear data interpretation guidelines, and a focus on causal relationships will empower drug development professionals to make informed decisions and advance promising candidates toward further preclinical and clinical investigation.

References

-

Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed. (2021, March 10). PubMed. [Link]

-

In vitro neurology assays - InnoSer. (n.d.). InnoSer. [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC. (n.d.). PubMed Central. [Link]

-

Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS ONE. (2021, March 10). PLOS ONE. [Link]

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.). PubMed Central. [Link]

-

In vitro human ion channel assays predictive of drug-induced seizure - Oxford Academic. (2024, December 11). Oxford Academic. [Link]

-

In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2 - PMC. (n.d.). PubMed Central. [Link]

-

The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - Frontiers. (2019, June 26). Frontiers. [Link]

-

Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate | PLOS ONE. (2017, January 11). PLOS ONE. [Link]

-

Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed. (n.d.). PubMed. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC. (n.d.). PubMed Central. [Link]

-

Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed. (n.d.). PubMed. [Link]

Sources

- 1. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]

- 5. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate | PLOS One [journals.plos.org]

- 6. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One [journals.plos.org]

- 10. academic.oup.com [academic.oup.com]

Predicted molecular properties of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride.

Predictive Pharmacological & Physicochemical Profiling of 2-Amino-N-(1-phenylpropyl)acetamide Hydrochloride

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, identifying low-molecular-weight, lipophilic scaffolds with optimal blood-brain barrier (BBB) penetration is a persistent challenge. As a Senior Application Scientist, my evaluation of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride reveals it to be a highly promising neuromodulatory candidate[1].

Characterized by an aliphatic propyl chain, a lipophilic phenyl ring, and a highly polar glycinamide (2-aminoacetamide) moiety[2], this molecule structurally converges on established pharmacophores seen in anticonvulsants (e.g., Lacosamide) and monoamine oxidase (MAO) inhibitors. The hydrochloride salt formulation resolves the inherent solubility bottlenecks of the highly lipophilic freebase, providing a stable, readily dissolvable test article for in vitro and in vivo assays[3].

This technical guide outlines the computationally predicted properties, theoretical metabolic pathways, and the required self-validating empirical workflows necessary to advance this compound through early-stage drug development.

Physicochemical Profiling & Structural Analysis

Predictive cheminformatics models are our first line of defense against costly downstream clinical failures. By mathematically deconstructing the molecule, we can preemptively identify ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) bottlenecks[4].

Table 1: Computed Physicochemical Parameters (Freebase vs. HCl Salt)

| Property | 2-Amino-N-(1-phenylpropyl)acetamide | Hydrochloride Salt | Structural / Clinical Implication |

| CAS Registry Number | 1251320-30-5 | 2229441-26-1 | Essential identifiers for sourcing reference standards[1][2]. |

| Molecular Formula | C11H16N2O | C11H17ClN2O | Salt formulation ensures rapid aqueous dissolution in gastric fluid. |

| Molecular Weight | 192.26 g/mol | 228.72 g/mol | Highly compliant with Lipinski’s Rule of 5 (<500 g/mol )[5]. |

| Topological Polar Surface Area | 55.12 Ų | N/A (Salt dissociates) | Optimal for transcellular BBB penetration (Ideal: <90 Ų). |

| H-Bond Donors / Acceptors | 3 / 2 | N/A | Facilitates specific hydrogen bonding within target protein pockets. |

Table 2: Predicted Pharmacokinetics & ADMET Profile

| Parameter | Predicted Value | Experimental Implication & Causality |

| LogP (Octanol/Water) | ~1.5 - 2.0 | Represents the "Goldilocks zone" for CNS drugs—lipophilic enough to enter the brain, polar enough to avoid total lipid sequestration. |

| Ionization State (pH 7.4) | >98% Cationic | The primary amine (pKa ~9.2) will be protonated in plasma, heavily dictating electrostatic interactions with electronegative target receptors. |

| Primary Metabolic Route | High CYP450 Liability | Unprotected primary amines and amides are classical targets for hepatic oxidative deamination and N-dealkylation. |

Empirical Validation Workflows: Self-Validating Systems

Predictions are merely hypotheses until proven. To validate the cheminformatics data, I have designed a self-validating, three-tiered in vitro experimental pipeline. The causality behind these choices ensures that any artifacts (such as compound precipitation masking true clearance rates) are internally controlled.

Protocol A: Dual-Solvent Potentiometric Titration (pKa & LogP)

-

The Causality: Highly lipophilic compounds often precipitate in purely aqueous buffers during titration, leading to false pKa readings. Using a methanol/water co-solvent system ensures complete dissolution, allowing us to extrapolate the true aqueous pKa mathematically via the Yasuda-Shedlovsky equation.

-

Methodology:

-

Prepare a 1 mM stock of the HCl salt[3] in 0.15 M KCl (acts as the ionic strength background electrolyte).

-

Perform initial titration using 0.1 N KOH across a pH range of 3.0 to 11.0 in a 100% aqueous environment.

-

If precipitation occurs (indicated by erratic electrode drift), repeat the titration in exactly 20%, 30%, and 40% methanol-aqueous mixtures.

-

Validation: Plot the apparent pKa against the dielectric constant of the co-solvent fractions. Extrapolate the linear regression to 0% methanol to self-validate the exact aqueous pKa.

-

Protocol B: PAMPA-BBB Permeability Assay

-

The Causality: Before utilizing costly Caco-2 cell lines—which express active efflux transporters (like P-gp) that confound baseline diffusion data—we utilize Parallel Artificial Membrane Permeability Assays (PAMPA). This isolates passive transcellular diffusion, the primary route for our predicted LogP of ~1.8.

-

Methodology:

-

Prepare a 50 µM test solution in PBS (pH 7.4) with 1% DMSO to prevent micelle formation.

-

Coat the hydrophobic PVDF filter membrane (the "barrier") with a 20 mg/mL porcine brain lipid extract.

-

Introduce the compound into the donor compartment and fresh PBS into the acceptor compartment.

-

Incubate at 37°C for 4 hours with orbital shaking to minimize the unstirred water layer (UWL).

-

Validation: Quantify donor and acceptor well concentrations via LC-MS/MS. A resulting

(effective permeability)

-

Protocol C: Human Liver Microsome (HLM) Stability

-

The Causality: To assess the N-dealkylation liability predicted in Table 2, we must expose the compound to isolated Phase I hepatic enzymes (CYP450s).

-

Methodology:

-

Incubate 1 µM of the test compound with 0.5 mg/mL pooled HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiate the reaction by adding 1 mM NADPH (the essential CYP450 cofactor).

-

Self-Validation/Quenching: At exactly 0, 15, 30, and 60 minutes, extract aliquots and immediately plunge them into ice-cold acetonitrile containing a known concentration of Verapamil (Internal Standard). The cold organic solvent instantly denatures the enzymes, terminating the reaction perfectly, while the Internal Standard normalizes any LC-MS/MS injection volume variations.

-

Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant to calculate intrinsic clearance (

).

-

Fig 1. Self-validating in vitro workflow to empirically confirm predicted ADMET properties.

Proposed Pharmacological Target Space (Neuromodulation)

Based on structural homology matching, N-(1-phenylpropyl)glycinamides are primed for interaction with Voltage-Gated Sodium Channels (VGSCs) or analogous neuro-receptors. The molecular geometry suggests the phenyl ring anchors into hydrophobic pockets of the channel pore, while the protonated primary amine interacts with electronegative amino acid residues (like glutamate or aspartate) in the channel's selectivity filter.

This interaction theoretically stabilizes the "slow inactivation" state of the channel, effectively increasing the refractory period of the neuron and attenuating the aberrant, high-frequency action potential firing characteristic of epilepsy and neuropathic pain disorders.

Fig 2. Hypothetical neuropharmacological signaling cascade via VGSC modulation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1251320-30-5, 2-Amino-N-(1-phenylpropyl)acetamide" PubChem,[Link]. Accessed 9 March 2026.

-

ChemSrc. "2-Amino-N-(1-phenylpropyl)acetamide hydrochloride (CAS 2229441-26-1)" ChemSrc Database,[Link]. Accessed 9 March 2026.

Sources

- 1. 2034275-62-0_CAS号:2034275-62-0_N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide - 化源网 [m.chemsrc.com]

- 2. 2-Amino-N-(1-phenylpropyl)acetamide | C11H16N2O | CID 62305571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2229441-26-1_CAS号:2229441-26-1_2-Amino-N-(1-phenylpropyl)acetamide hydrochloride - 化源网 [chemsrc.com]

- 4. 2-Amino-N-(1-phenylpropyl)acetamide | C11H16N2O | CID 62305571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1251320-30-5|2-Amino-N-(1-phenylpropyl)acetamide|BLDpharm [bldpharm.com]

An In-Depth Technical Guide to the Toxicological Profile of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide has been compiled to provide a comprehensive overview of the potential toxicological profile of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride. It is critical to note that, at the time of publication, there is a significant lack of publicly available empirical data for this specific compound. The information presented herein is largely predictive and based on the known toxicological profiles of structurally related compounds, including acetamide and other N-substituted acetamide derivatives. This guide is intended for informational and research guidance purposes only and should not be substituted for formal, compound-specific toxicological evaluation.

Introduction

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride is an organic compound whose biological effects and toxicological profile have not been extensively documented in scientific literature.[1] As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for safe handling, research, and any future development. This guide provides a projected toxicological profile by examining the structure-activity relationships and data from analogous compounds.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) of a compound, which in turn influences its toxicological profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇ClN₂O | [1] |

| Molecular Weight | 228.72 g/mol | [1] |

| Predicted XlogP | 1.1 | [1] |

The predicted XlogP value suggests a moderate degree of lipophilicity, which may allow for absorption across biological membranes.

Predicted Toxicological Profile

The following sections outline the anticipated toxicological endpoints for 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride based on data from structurally similar compounds.

Acute Toxicity

Based on safety data for other aminoacetamide derivatives, it is prudent to assume that 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride may be harmful if swallowed, inhaled, or in contact with skin.[2]

-

Oral: High doses may lead to systemic toxicity.

-

Dermal: May cause skin irritation upon direct contact.[2]

-

Inhalation: May cause respiratory tract irritation.

Skin and Eye Irritation

Structurally similar compounds, such as 2-amino-N-phenylacetamide, are known to cause serious eye damage or irritation.[3] Therefore, 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride should be handled as a potential eye irritant. Skin irritation is also a possibility.[2]

Genotoxicity and Mutagenicity

The parent compound, acetamide, is generally considered non-mutagenic in various in vivo and in vitro assays.[4][5] Its carcinogenic effects in rodents are thought to be linked to increased cell proliferation rather than direct DNA damage.[6] However, some metabolites of related compounds can exhibit genotoxic activity.[7] Given the lack of specific data, a full battery of genotoxicity tests would be required for a definitive assessment.

Carcinogenicity

Acetamide is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on evidence of liver cancer in rats following chronic high-dose exposure.[8] The primary target organ for acetamide-induced carcinogenicity is the liver.[9] This raises a significant concern for any long-term exposure to its derivatives.

Predicted Metabolism and Potential Hepatotoxicity

The liver is anticipated to be the primary site of metabolism for 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride. The metabolic pathway will likely involve N-dealkylation, hydroxylation of the phenyl ring, and hydrolysis of the amide bond.

Caption: Predicted metabolic pathway of 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride.

Given that the liver is a primary target for toxicity of acetamide and its derivatives, there is a significant potential for hepatotoxicity with 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride, especially with repeated or high-dose exposure.[9][10]